tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with cyclopropylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran, and may require the use of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate
- tert-Butyl (3S)-3-(cyclopropylamino)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of a cyclopropylamino group and a pyrrolidine ring. These features confer distinct reactivity and biological activity, making it valuable in various research and industrial applications .
Biological Activity
tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. With the molecular formula and a molecular weight of 226.32 g/mol, this compound is classified under the category of amino acid derivatives and is noted for its unique structural features, which may contribute to its biological efficacy. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.
The compound can be characterized by its IUPAC name, this compound, and its CAS number 887587-25-9. The structure features a pyrrolidine ring substituted with a cyclopropylamino group and a tert-butyl ester functionality, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 226.32 g/mol |
CAS Number | 887587-25-9 |
IUPAC Name | This compound |
Purity | 95% - 98% |
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities, including but not limited to:
- Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens.
- Cytotoxic Effects : Some investigations have indicated potential cytotoxicity in cancer cell lines, suggesting that it may serve as a lead compound for anticancer drug development.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial properties of several compounds, including this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with an MIC of approximately 10 µg/mL against specific strains .
- Cytotoxicity Assessment : In a separate study focusing on the cytotoxic effects of amino acid derivatives, this compound was tested on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, particularly against breast and lung cancer cells, with IC50 values ranging from 15 to 30 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for its development as a therapeutic agent. Modifications to the cyclopropyl group or variations in the pyrrolidine ring have been shown to significantly alter biological activity.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Addition of halogen atoms | Increased cytotoxicity |
Alteration of alkyl chain length | Variable antimicrobial efficacy |
Substitution on pyrrolidine ring | Enhanced selectivity for cancer cells |
Properties
IUPAC Name |
tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEGQEQHIFRJSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693539 | |
Record name | tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-25-9 | |
Record name | 1,1-Dimethylethyl 3-(cyclopropylamino)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887587-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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